Boron trifluoride etherate

Catalog No.
S566628
CAS No.
109-63-7
M.F
C4H10BF3O
M. Wt
141.93
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boron trifluoride etherate

CAS Number

109-63-7

Product Name

Boron trifluoride etherate

IUPAC Name

ethoxyethane;trifluoroborane

Molecular Formula

C4H10BF3O

Molecular Weight

141.93

InChI

InChI=1S/C4H10O.BF3/c1-3-5-4-2;2-1(3)4/h3-4H2,1-2H3;

SMILES

B(F)(F)F.CCOCC

Boron trifluoride etherate (BF3•Et2O), also known as Lewis acid etherate, is a colorless to light yellow liquid that plays a vital role in organic synthesis. Its significance lies in its ability to act as a Lewis acid, a molecule that can accept an electron pair from a Lewis base. This property makes it a versatile catalyst for a wide range of organic reactions [].

Hydroboration-Oxidation: Precise Alcohol Formation

One of the most prominent applications of boron trifluoride etherate is in the hydroboration-oxidation reaction. This reaction sequence allows for the controlled introduction of a hydroxyl group (OH) onto an alkene (C=C double bond), ultimately converting it into an alcohol.

The process involves two steps:

  • Hydroboration

    BF3•Et2O reacts with diborane (B2H6) to generate a reactive intermediate. This intermediate then adds across the alkene double bond in a regioselective manner, meaning it preferentially adds to a specific carbon atom.

  • Oxidation

    Subsequent treatment with hydrogen peroxide (H2O2) in basic conditions converts the boron-containing intermediate into the desired alcohol.

The hydroboration-oxidation reaction is particularly valuable because it allows for the formation of primary or secondary alcohols with high regioselectivity. This method has been instrumental in the synthesis of numerous complex organic molecules, including natural products.

Beyond Hydroboration: A Multifaceted Catalyst

Boron trifluoride etherate's utility extends far beyond the hydroboration-oxidation reaction. Here are some additional applications in scientific research:

  • Cleavage of Epoxides

    BF3•Et2O can efficiently cleave epoxide rings (three-membered cyclic ethers) into carbonyl compounds (aldehydes or ketones) []. This reaction is crucial for the synthesis of various organic molecules.

  • Esterification

    The Lewis acidity of BF3•Et2O facilitates the reaction between carboxylic acids and alcohols to form esters. This process is essential for the preparation of numerous esters with diverse applications [].

  • Cyclization Reactions

    Boron trifluoride etherate can promote the cyclization of various organic molecules, leading to the formation of complex ring structures. This property makes it a valuable tool in the synthesis of natural products and other organic compounds [].

  • Alkylation Reactions

    Recent research has explored the use of BF3•Et2O for the alkylation of various functional groups, including carboxylic acids, offering new avenues for organic synthesis [].

Boron trifluoride etherate, also known as boron trifluoride diethyl etherate, is a chemical compound with the formula BF₃O(C₂H₅)₂. It appears as a colorless liquid, although older samples may exhibit a brownish tint. This compound serves primarily as a source of boron trifluoride, which is utilized in various

Boron trifluoride etherate is a corrosive and toxic compound. It can cause severe burns to skin and eyes upon contact. Inhalation can irritate the respiratory tract and may lead to pulmonary edema. It is also a flammable liquid and can release toxic fumes upon combustion.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling BF₃⋅OEt₂.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Store in a cool, dry, and airtight container away from incompatible materials.

  • Equilibrium Reaction: It can dissociate to release boron trifluoride and diethyl ether:
    BF3OEt2BF3+OEt2\text{BF}_3\text{OEt}_2\rightleftharpoons \text{BF}_3+\text{OEt}_2
  • Reactivity with Water: The compound reacts exothermically with water, producing flammable diethyl ether and toxic boron trifluoride hydrates. This reaction can lead to the release of corrosive vapors and poses significant hazards .
  • Lewis Acid Behavior: As a Lewis acid, boron trifluoride etherate can form adducts with weak Lewis bases, facilitating nucleophilic reactions .

Boron trifluoride etherate exhibits notable toxicity, primarily through inhalation and skin contact. It can cause severe burns and respiratory issues upon exposure. The compound is corrosive to skin, eyes, and mucous membranes, necessitating careful handling in laboratory settings . Its biological effects are largely related to its corrosive nature rather than specific pharmacological activity.

The synthesis of boron trifluoride etherate typically involves the reaction of boron trifluoride gas with diethyl ether under controlled conditions. A common method includes:

  • Starting Materials: Boric acid, calcium fluoride (fluorite), and fuming sulfuric acid are heated together.
  • Reaction: Boron trifluoride gas generated from this mixture is then reacted with diethyl ether.
  • Purification: The crude product can be purified through vacuum distillation to yield the final compound .

Boron trifluoride etherate is widely used in organic synthesis due to its effectiveness as a catalyst in various reactions:

  • Catalytic Reactions: It facilitates hydroboration–oxidation reactions, esterification, alkylation, and cyclization processes.
  • Polymer Chemistry: Employed in the polymerization of compounds like polybutadiene and polyoxymethylene.
  • Analytical Chemistry: Acts as an analytical reagent for various organic compounds .
  • Epoxy Resin Curing Agent: Utilized in the curing of epoxy resins due to its catalytic properties .

Boron trifluoride etherate shares similarities with several other boron-containing compounds, which also act as Lewis acids or catalysts in organic reactions. Here are some comparable compounds:

Compound NameFormulaKey Characteristics
Boron TrifluorideBF₃A strong Lewis acid used in various organic reactions but lacks the stabilizing ether ligands present in boron trifluoride etherate.
Boron Trifluoride Dimethyl EtherateBF₃O(CH₃)₂Similar catalytic properties but different reactivity profiles compared to boron trifluoride etherate.
BoraneBH₃A simpler boron compound that serves as a reducing agent but does not exhibit the same range of catalytic applications as boron trifluoride etherate.
Boric AcidH₃BO₃A weaker Lewis acid compared to boron trifluoride etherate; used primarily for pH adjustment and as an antiseptic.

Boron trifluoride etherate's unique structure allows it to stabilize the reactive boron center through coordination with diethyl ether, enhancing its utility in complex organic transformations compared to other similar compounds .

Wikipedia

Boron trifluoride-diethyl etherate

Dates

Modify: 2023-08-15

A New Alkylation of Aryl Alcohols by Boron Trifluoride Etherate

Ndze Denis Jumbam, Yamkela Maganga, Wayiza Masamba, Nomthandazo I Mbunye, Esethu Mgoqi, Sphumusa Mtwa
PMID: 31623100   DOI: 10.3390/molecules24203720

Abstract

The ethylation of aryl alcohols by an ethyl moiety of boron trifluoride etherate is described. The reaction proceeded cleanly and afforded good yields of the corresponding aryl ethyl ethers. It tolerated the presence of functional groups such as aryl, alkyl, halogens, nitro, nitrile, and amino. However, the presence of amino or nitro groups ortho to a hydroxyl group of an aryl compound drastically reduced the yields of the anticipated products due to the chelation of the aforementioned functional groups with boron trifluoride etherate. A nitrogen atom in the aromatic ring system, as exemplified by hydroxypyridine and 8-hydroxyquinoline, completely inhibited the reaction. Resorcinol, hydroquinone, and aryl alcohols with aldehyde functions decomposed under the reaction conditions.


Sol-gel 3-glycidoxypropyltriethoxysilane finishing on different fabrics: The role of precursor concentration and catalyst on the textile performances and cytotoxic activity

M R Plutino, C Colleoni, I Donelli, G Freddi, E Guido, O Maschi, A Mezzi, G Rosace
PMID: 28756317   DOI: 10.1016/j.jcis.2017.07.048

Abstract

In this paper, the influence of 3-glycidoxypropyltriethoxysilane (GPTES) based organic-inorganic coatings on the properties of treated textile fabrics was studied. All experimental results were deeply analyzed and thereafter correlated with the employed silica precursor concentration and with the presence of the BF
OEt
(Boron trifluoride diethyl etherate), used as epoxy ring opening catalyst. SEM analysis, FT-IR spectroscopy, X-ray Photoelectron Spectroscopy (XPS), thermogravimetric analysis (TGA) and washing fastness tests of the sol-gel treated cotton fabric samples were firstly exploited in order to characterize the morphological and structural features of the achieved coatings. Finally, the influence of the resulting nanohybrid coatings was explored in terms of abrasion resistance, tensile strength and elongation properties of treated cotton, polyester and silk fabrics. The catalyst amounts seem to strongly improve the formation of coatings, but still they do not influence the wear resistance of treated textile fabrics to the same extent. Indeed, it was found that increasing catalyst/GPTES ratio leads to a more cross linked inorganic 3D-network. GPTES itself was not found to affect the bulk properties of the selected textile and the resulting coatings were not so rigid to hardly modify the mechanical properties of the treated samples. Finally, it is worth mentioning that in all case the obtained 3-glycidoxypropyltriethoxysilane-based chemical finishing have shown no cytotoxic effects on human skin cells.


BF3·Et2O-promoted cleavage of the Csp-Csp2 bond of 2-propynolphenols/anilines: route to C2-alkenylated benzoxazoles and benzimidazoles

Xian-Rong Song, Yi-Feng Qiu, Bo Song, Xin-Hua Hao, Ya-Ping Han, Pin Gao, Xue-Yuan Liu, Yong-Min Liang
PMID: 25611545   DOI: 10.1021/jo502761x

Abstract

A novel BF3·Et2O-promoted tandem reaction of easily prepared 2-propynolphenols/anilines and trimethylsilyl azide is developed to give C2-alkenylated benzoxazoles and benzimidazoles in moderate to good yields. Most reactions could be accomplished in 30 min at room temperature. This tandem process involves a Csp-Csp2 bond cleavage and a C-N bond formation. Moreover, both tertiary and secondary propargylic alcohols with diverse functional groups were tolerated under the mild conditions.


Synthesis of clickable amphiphilic polysaccharides as nanoscopic assemblies

Liye Fu, Lingyao Li, Jun Wang, Kyle Knickelbein, Lin Zhang, Ian Milligan, Yi Xu, Kylie O'Hara, Lindsay Bitterman, Wenjun Du
PMID: 25204678   DOI: 10.1039/c4cc06343k

Abstract

The synthesis of clickable polysaccharides was achieved by using alkynylated 1,6-anhydro glucopyranose as a monomer and BF3·OEt2 as an effective catalyst. Subsequent click conjugation with polyethylene glycol (PEG) afforded PEG-grafted polysaccharides in nearly quantitative efficiency.


Preparation and application of magnetic superhydrophobic polydivinylbenzene nanofibers for oil adsorption in wastewater

Xiaobiao Zhu, Ye Tian, Feifei Li, Yapeng Liu, Xiaohui Wang, Xiang Hu
PMID: 29858992   DOI: 10.1007/s11356-018-2385-4

Abstract

Superhydrophobic materials have an excellent performance in oil adsorption. In this study, a novel magnetic polydivinylbenzene (PDVB) nanofiber was synthesized by the method of cation polymerization to adsorb oil from water. The magnetic PDVB was hollow nanofiber with Fe
O
nanoparticles embedded in its structure. The synthesis condition was optimized that the ratio of divinylbenzene (DVB) to boron fluoride ethyl ether (BFEE) was 10:1 (v/v), and the Fe
O
dosage was 0.175 g/g of DVB. The material showed an excellent oil adsorption performance in wastewater, and the oil concentration could be reduced from 2000 to 92.2 mg/L within 5 min. The magnetic PDVB had relatively high adsorption capacity (12 g/g) for oil, which could be attributed to its super hydrophobicity and one-dimensional nanostructure with high crosslinking degree. The isotherm study indicated that the magnetic PDVB adsorbed oil was an asymmetric or multilayer adsorption process. The material could be regenerated by simple squeeze and maintain its adsorption capacity after it has been used for 10 recycles. In real coking wastewater, the magnetic PDVB kept a good oil adsorption performance without the interference of various pollutants, indicating a wide prospect in practical use.


Stereoselective Synthesis of Hexahydro-1H-spiro[isoquinoline-4,4'-pyran] Scaffolds through an Intramolecular Prins Cascade Process

B V Subba Reddy, Durgaprasad Medaboina, B Sridhar
PMID: 25415448   DOI: 10.1021/jo5023926

Abstract

A novel tandem cyclization strategy has been developed for the synthesis of hexahydro-1H-spiro[isoquinoline-4,4'-pyran] derivatives through the condensation of 3-((benzylamino)methyl)but-3-en-1-ol with aldehydes using BF3·OEt2. The reaction proceeds in a highly stereoselective manner, leading to a single diastereoisomer. This approach is a simple and efficient alternative for the synthesis of pharmacologically important spiroisoquinoline scaffolds.


Synthesis and spectroscopic properties of some new difluoroboron bis-β-diketonate derivatives

Yan Pi, Dun-Jia Wang, Hua Liu, Yan-Jun Hu, Xian-Hong Wei, Jing Zheng
PMID: 24835728   DOI: 10.1016/j.saa.2014.04.078

Abstract

Six new bis-β-diketones (RCOCH2CO-C7H7N-COCH2COR) were synthesized from 3,5-diacetyl-2,6-dimethylpyridine via Claisen condensation with the corresponding esters, and then reacted with boron trifluoride etherate to afford difluoroboron bis-β-diketonate derivatives. Their spectroscopic properties were investigated by UV-vis, FTIR, (1)H NMR and fluorescence spectroscopic techniques. It was found that these boron complexes exhibited violet or blue fluorescence emission at 422-445nm and possessed high extinction coefficients. The results indicate that the extending π-conjugation can increase the fluorescence intensity and quantum yield for these boron complexes. Especially, the compound 2b displayed the stronger fluorescence intensity and the highest fluorescence quantum yield (Φu=0.94) in these boron compounds. However, compounds 2c and 2d had the lower fluorescence intensity and quantum yield as a result of the heavy atom effect of the chlorine atom in the molecules.


An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms

Xianhu Wei, Yanxia Ma, Qingping Wu, Jumei Zhang, Zhihe Cai, Mianfei Lu
PMID: 26690097   DOI: 10.3390/molecules201219789

Abstract

An improved Helferich method is presented. It involves the glycosylation of 4-methyl-umbelliferone with glycosyl acetates in the presence of boron trifluoride etherate combined with triethylamine, pyridine, or 4-dimethylaminopyridine under mild conditions, followed by deprotection to give fluorogenic 4-methylumbelliferyl glycoside substrates. Due to the use of base, the glycosylation reaction proceeds more easily, is uncommonly α- or β-stereoselective, and affords the corresponding products in moderate to excellent yields (51%-94%) under appropriate conditions.


Boron trifluoride etherate functioning as a fluorine source in an iodosobenzene-mediated intramolecular aminofluorination of homoallylic amines

Jian Cui, Qun Jia, Ruo-Zhu Feng, Shan-Shan Liu, Tian He, Chi Zhang
PMID: 24571373   DOI: 10.1021/ol500238k

Abstract

A widely used Lewis acid BF3·Et2O was shown to be capable of acting as an efficient fluorinating agent in an intramolecular aminofluorination reaction of homoallylic amines to provide 3-fluoropyrrolidines mediated by a commercially available hypervalent iodine(III) reagent PhIO at room temperature. A mechanism involving a carbocation intermediate was proposed on the basis of several experimental evidence.


Direct arylation of oligonaphthalenes using PIFA/BF3·Et2O: from double arylation to larger oligoarene products

Wusheng Guo, Enrico Faggi, Rosa M Sebastián, Adelina Vallribera, Roser Pleixats, Alexandr Shafir
PMID: 23859634   DOI: 10.1021/jo401001k

Abstract

Direct dehydrogenative coupling between the linear ter- and quaternaphthalenes and substituted benzenes was achieved under the Kita conditions using the hypervalent PIFA/BF3 reagent. Products resulting from either the double arylation of the naphthalenic substrate or the formal dimerizative arylation have been prepared. For example, in the latter mode, ternaphthalene was converted into a series of linear octiarenes (counting the capping Ar). The process represents an alternative to the cross-coupling methodologies employed in related syntheses and proceeds via a selective functionalization of six relatively inert aromatic CH bonds.


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